
9H-purine,6-(1-piperidinyl)-9-b-d-ribofuranosyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-purine,6-(1-piperidinyl)-9-b-d-ribofuranosyl- is a compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-purine,6-(1-piperidinyl)-9-b-d-ribofuranosyl- typically involves the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution reactions, often using piperidine as the nucleophile.
Attachment of the Ribofuranosyl Moiety: The ribofuranosyl group is attached through glycosylation reactions, where a ribose derivative reacts with the purine ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the piperidinyl group, potentially converting it to a secondary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted purines, oxidized derivatives, and reduced amine compounds.
科学研究应用
9H-purine,6-(1-piperidinyl)-9-b-d-ribofuranosyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
作用机制
The mechanism of action of 9H-purine,6-(1-piperidinyl)-9-b-d-ribofuranosyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in nucleotide metabolism and signaling pathways.
Pathways Involved: It may influence pathways related to DNA and RNA synthesis, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
6-(piperidin-1-yl)-9H-purine: Similar structure but lacks the ribofuranosyl moiety.
6-(piperidin-1-yl)-7H-purine: Another structural isomer with different positioning of the nitrogen atoms.
6-(piperidin-1-yl)-9H-purin: A closely related compound with slight variations in the purine ring.
Uniqueness
The presence of the ribofuranosyl moiety in 9H-purine,6-(1-piperidinyl)-9-b-d-ribofuranosyl- distinguishes it from other similar compounds, potentially enhancing its biological activity and making it a valuable molecule for research and therapeutic applications.
属性
CAS 编号 |
41552-92-5 |
|---|---|
分子式 |
C15H21N5O4 |
分子量 |
335.36 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-5-(6-piperidin-1-ylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O4/c21-6-9-11(22)12(23)15(24-9)20-8-18-10-13(16-7-17-14(10)20)19-4-2-1-3-5-19/h7-9,11-12,15,21-23H,1-6H2 |
InChI 键 |
KCBJCVNQLADGGM-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


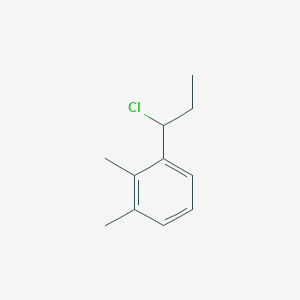
![4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14010889.png)

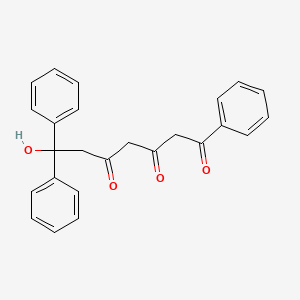
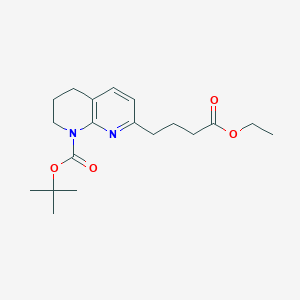
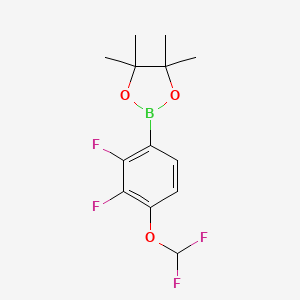

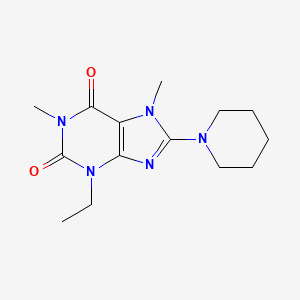


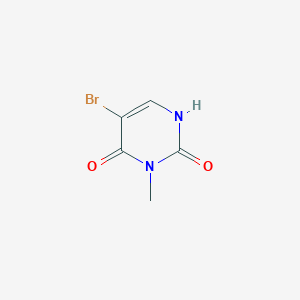


![(2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone](/img/structure/B14010941.png)
